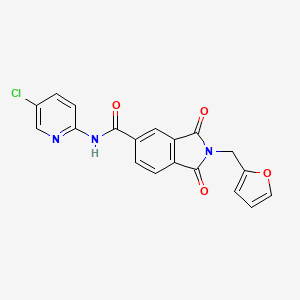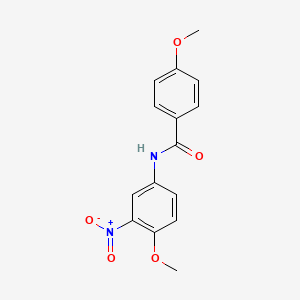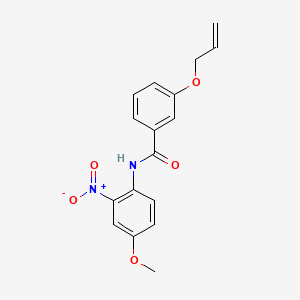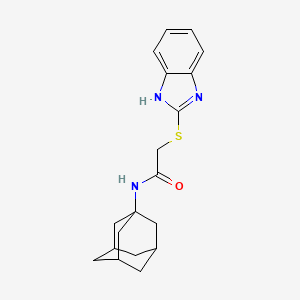![molecular formula C17H26ClNO2 B4411444 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride
Übersicht
Beschreibung
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. PEPA is a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Wirkmechanismus
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors by binding to a site distinct from the agonist binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which are the electrical signals that are generated when neurotransmitters bind to AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and plasticity in various brain regions, including the hippocampus and the prefrontal cortex. In addition, this compound has been shown to improve learning and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which can be a concern when using high concentrations of the compound.
Zukünftige Richtungen
There are several future directions for research on 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride and its potential applications in neuroscience. One area of interest is the development of more selective and potent modulators of AMPA receptors, which could have therapeutic applications in the treatment of cognitive disorders. Another area of interest is the investigation of the role of AMPA receptors in the regulation of mood and emotion, which could have implications for the treatment of mood disorders such as depression and anxiety. Finally, the development of imaging techniques that can visualize the activity of AMPA receptors in vivo could provide valuable insights into the mechanisms underlying synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride has been widely used in neuroscience research as a tool to study the function of AMPA receptors. AMPA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By modulating the activity of AMPA receptors, this compound can be used to investigate the mechanisms underlying synaptic plasticity and memory formation.
Eigenschaften
IUPAC Name |
4-[4-(2-piperidin-1-ylethoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-15(19)5-6-16-7-9-17(10-8-16)20-14-13-18-11-3-2-4-12-18;/h7-10H,2-6,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSUEDZPFIJKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)

![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)



![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)